![molecular formula C9H20N2 B3048626 3-Piperidinebutanamine CAS No. 1772-29-8](/img/structure/B3048626.png)
3-Piperidinebutanamine
Overview
Description
Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It is an important structural element in many pharmaceuticals and alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized using various approaches, including Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclisation of α-amino acids .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Physical properties of piperidine derivatives can include color, density, hardness, and melting and boiling points. Chemical properties can include flammability, toxicity, acidity, reactivity, and heat of combustion .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A novel method for synthesizing conformationally rigid diamines, including 3-(pyrrolidin-1-yl)piperidine, has been developed. This compound is significant in medicinal chemistry due to its rigid structure and relevance in synthesizing complex molecules (Smaliy et al., 2011).
- Chemical Analysis and Characterization : Comprehensive chemical analyses, including gas chromatography and mass spectrometry, have been employed for characterizing various piperidine derivatives. Such analyses are crucial for understanding the chemical properties and potential applications of these compounds (De Paoli et al., 2013).
Pharmacological and Biological Applications
- Neuroprotective Properties : Piperidine derivatives, when used in combination with other compounds, have shown potential in neuroprotection. Studies indicate that these combinations can mitigate neurotoxicity in models of Parkinson’s disease, suggesting therapeutic applications for neurodegenerative conditions (Singh, Jamwal, & Kumar, 2017).
- Cognitive Disorders Treatment : Histamine H3 receptor antagonists, which include certain piperidine derivatives, have been found effective in treating cognitive disorders and Alzheimer's disease. These compounds increase the release of key neurotransmitters, enhancing cognitive processes (Brioni et al., 2011).
- Anticancer Properties : Piperidine and its derivatives are being investigated for their anticancer properties. Studies have shown that these compounds can act against various cancers by regulating crucial signaling pathways and inhibiting cell migration, making them potential candidates for cancer therapy (Mitra et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-piperidin-3-ylbutan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-2-1-4-9-5-3-7-11-8-9/h9,11H,1-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCYXOVITCKDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332540 | |
Record name | 3-Piperidinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinebutanamine | |
CAS RN |
1772-29-8 | |
Record name | 3-Piperidinebutanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50332540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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